N-Methyl-2,3-Dihydro-1H-Inden-2-amin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-Methyl-2-AI (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

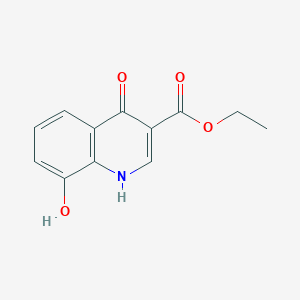

N-Methyl-2-AI (Hydrochlorid) wirkt in vitro als hochselektiver Norepinephrin-Wiederaufnahmehemmer und -freisetzungsmittel . Es hat eine hohe Affinität für Norepinephrin-Transporter und interagiert auch mit anderen Rezeptoren wie TAAR1, Alpha-2A-adrenergen Rezeptoren und Serotonin-Rezeptoren (5-HT1A und 5-HT2A) . Diese Wechselwirkungen tragen zu seinen psychoaktiven Wirkungen und potenziellen therapeutischen Anwendungen bei.

Ähnliche Verbindungen:

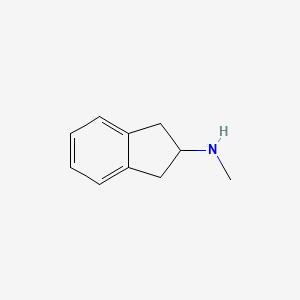

2-Aminoindan: Die Stammverbindung von N-Methyl-2-AI, der die N-Methylgruppe fehlt.

Methamphetamin: Ein strukturell verwandtes Stimulans mit einem anderen pharmakologischen Profil.

5,6-Methylendioxy-2-aminoindan (MDAI): Ein kontrolliertes Analogon mit einem Methylendioxy-Substituenten.

Einzigartigkeit: N-Methyl-2-AI (Hydrochlorid) ist einzigartig aufgrund seiner selektiven Norepinephrin-Wiederaufnahmehemmung und -freisetzungseigenschaften, die es von anderen ähnlichen Verbindungen abheben. Seine strukturelle Starrheit im Vergleich zu Methamphetamin könnte zu seinen unterschiedlichen pharmakologischen Wirkungen beitragen .

Wirkmechanismus

N-Methyl-2,3-dihydro-1H-inden-2-amine

, also known as N-methyl-2-aminoindane , is a psychoactive drug and research chemical . Here is an overview of its mechanism of action:

Target of Action

The primary targets of N-methyl-2-aminoindane are the norepinephrine reuptake system, TAAR1 receptor, Alpha-2A adrenergic receptor, and the 5-HT1A and 5-HT2A receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and body functions.

Mode of Action

N-methyl-2-aminoindane acts as a highly selective norepinephrine reuptake inhibitor and releasing agent in vitro . It has high affinity as a norepinephrine reuptake inhibitor but also has affinity as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors .

Biochemical Pathways

The compound’s interaction with its targets affects the norepinephrine and serotonin pathways, which are involved in mood regulation and other cognitive functions .

Pharmacokinetics

Studies on N-methyl-2-aminoindane metabolism have identified several metabolites in the blood, urine, and hair of mice after administration . These metabolites include 2-aminoindane (2AI), two hydroxy-2-AI, and four hydroxy-NM-2-AI . The presence of these metabolites in different biological samples indicates the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The molecular and cellular effects of N-methyl-2-aminoindane’s action are primarily related to its influence on neurotransmission. By inhibiting the reuptake of norepinephrine and interacting with various receptors, it can potentially alter mood and cognition .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-methyl-2,3-dihydro-1H-inden-2-amine is believed to interact with various enzymes, proteins, and other biomolecules. It has been found to have high affinity as a norepinephrine reuptake inhibitor . It also has affinity as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors .

Cellular Effects

It is speculated that this compound most likely acts as both a dopamine and norepinephrine releasing agent . This means it effectively boosts the levels of the norepinephrine and dopamine neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally remove those monoamines from the synaptic cleft .

Molecular Mechanism

The molecular mechanism of N-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with various receptors and transporters. As mentioned earlier, it acts as a norepinephrine reuptake inhibitor and a TAAR1 receptor agonist . It also binds to the Alpha-2A adrenergic receptor, 5-HT1A, and 5-HT2A receptors . These interactions can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies have been conducted to identify the main metabolites of this compound in biological samples . These studies have identified seven main metabolites in the urine, including 2-aminoindane (2AI), two hydroxy-2AI, and four hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine .

Metabolic Pathways

The metabolic pathways of N-methyl-2,3-dihydro-1H-inden-2-amine involve several enzymes and cofactors. A study on the metabolism of this compound identified seven main metabolites in the urine . These metabolites were identified as 2-aminoindane (2AI), two hydroxy-2AI, and four hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine .

Vorbereitungsmethoden

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für N-Methyl-2-AI (Hydrochlorid) sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses, die Sicherstellung der ordnungsgemäßen Handhabung von Reagenzien und Lösungsmitteln sowie die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Methyl-2-AI (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden N-Oxid-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können sie zurück in ihr Ausgangsamine, 2-Aminoindan, umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Halogenide, Thiole oder Amine können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: N-Oxid-Derivate.

Reduktion: 2-Aminoindan.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

2-aminoindane: The parent compound of N-methyl-2-AI, lacking the N-methyl group.

Methamphetamine: A structurally related stimulant with a different pharmacological profile.

5,6-methylenedioxy-2-aminoindane (MDAI): A controlled analog with a methylenedioxy substituent.

Uniqueness: N-methyl-2-AI (hydrochloride) is unique due to its selective norepinephrine reuptake inhibition and releasing properties, which differentiate it from other similar compounds. Its structural rigidity, compared to methamphetamine, may contribute to its distinct pharmacological effects .

Eigenschaften

IUPAC Name |

N-methyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWZQUCTTOBHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901010100 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24445-44-1 | |

| Record name | NM-2-AI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLINDAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLW84Y27HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)

![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)

![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)